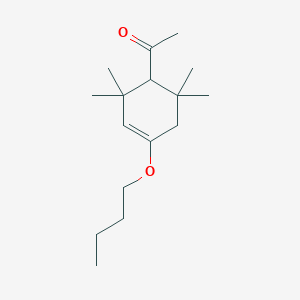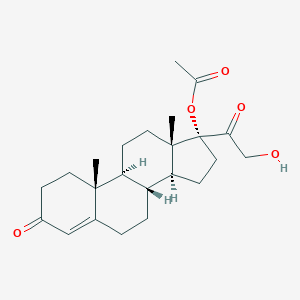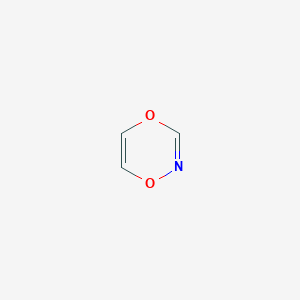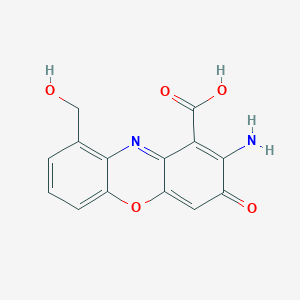
Cinnabarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnabarin is a red pigment that is found in nature, specifically in certain species of fungi. It has been used for centuries as a dye, but more recently, it has gained attention for its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Bioengineering and Biotechnology Applications
Cinnabarinic acid, a phenoxazinone derivative, has been demonstrated to have significant applications in pharmaceuticals, chemicals, and dyeing industries. Innovative research has enabled the synthesis of cinnabarinic acid using genetically engineered microorganisms, such as Pseudomonas chlororaphis GP72. This method provides a more straightforward and robust pathway for cinnabarinic acid production compared to previously known eukaryotic biosynthetic pathways, highlighting its potential as a sustainable method for producing valuable compounds from renewable resources (Yue et al., 2019).
Neuropharmacology
Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, has been found to interact with type 4 metabotropic glutamate (mGlu4) receptors. It acts as a partial agonist of these receptors, showing neuroprotective activity in various models. This interaction is significant as it reveals a novel endogenous orthosteric agonist for mGlu4 receptors, with implications in the study of neuroinflammation and the development of new therapeutic approaches for neurological disorders (Fazio et al., 2012).
Antimicrobial and Antiviral Applications
Cinnabarin, obtained from the fungus Pycnoporus sanguineus, has shown no cytotoxic effects at certain concentrations and possesses antiviral activity against the rabies virus. These properties underline the potential of cinnabarin as a substance for developing antiviral therapies (Smânia et al., 2003).
Applications in Chinese Medicine
In traditional Chinese medicine, Cinnabaris, particularly in pediatric preparations, has been used for various treatments. However, due to the presence of mercury, its safety and application have been a subject of study. Modern research focuses on understanding the application regularity and deriving safe application strategies for Cinnabaris in pediatric preparations (Wang et al., 2022).
Propiedades
Número CAS |
146-90-7 |
|---|---|
Nombre del producto |
Cinnabarin |
Fórmula molecular |
C14H10N2O5 |
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
2-amino-9-(hydroxymethyl)-3-oxophenoxazine-1-carboxylic acid |
InChI |
InChI=1S/C14H10N2O5/c15-11-7(18)4-9-13(10(11)14(19)20)16-12-6(5-17)2-1-3-8(12)21-9/h1-4,17H,5,15H2,(H,19,20) |
Clave InChI |
BHUPIKYIGMWGAD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)CO |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)CO |
Otros números CAS |
146-90-7 |
Sinónimos |
cinnabarin cinnabarine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



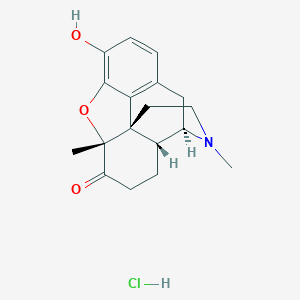
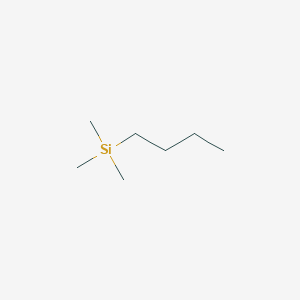
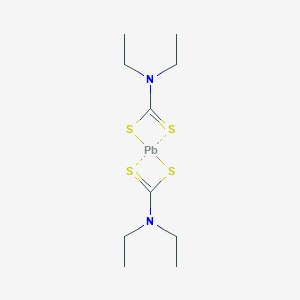
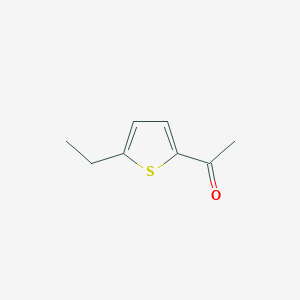
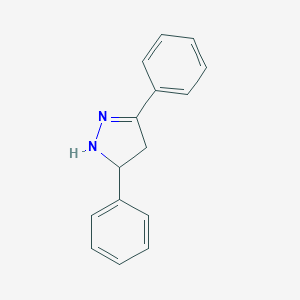
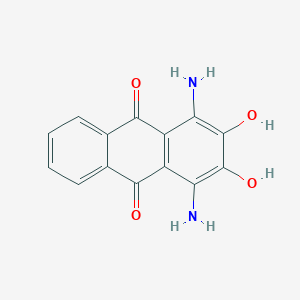
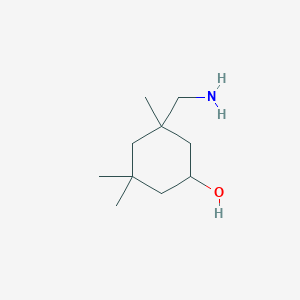
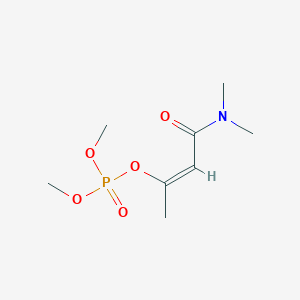
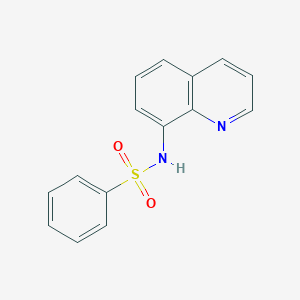
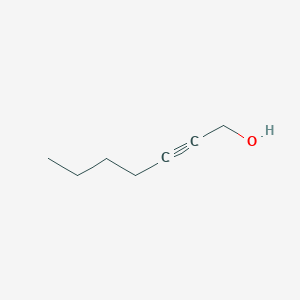
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)
